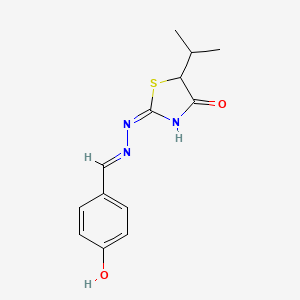

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Descripción general

Descripción

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a chemical compound with the molecular formula C13H15N3O2S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with 5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone, as anticancer agents. For instance:

- A study demonstrated that similar thiazolyl hydrazone derivatives exhibited selective cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The most promising compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Research indicates that hydrazone derivatives possess antibacterial and antifungal activities. Compounds similar to this compound have been tested against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida species, showing varying degrees of efficacy .

Case Study 1: Anticancer Evaluation

A focused study investigated a series of thiazole-based hydrazones for their anticancer properties. Compound 7 from this series demonstrated an IC50 value of 0.316 mM against HepG2 cells, indicating its potential as a lead compound for further development .

| Compound | Cell Line | IC50 Value (mM) | Comparison |

|---|---|---|---|

| Compound 7 | HepG2 | 0.316 | Cisplatin: 0.091 |

| Compound 2 | HepG2 | 0.81 | - |

| Compound 6 | HepG2 | 0.79 | - |

Case Study 2: Antimicrobial Screening

Another study evaluated various hydrazone derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to traditional antibiotics such as ampicillin .

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 21 |

| Compound B | E. coli | 21 |

| Ampicillin | S. aureus | 22 |

Mecanismo De Acción

The mechanism of action of 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

- 5-Bromo-2-hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

- 4-Hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Uniqueness

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Hydrazones, in general, are known for their diverse biological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this specific hydrazone derivative.

Synthesis

The synthesis of 4-hydroxybenzaldehyde hydrazones typically involves the condensation reaction between 4-hydroxybenzaldehyde and hydrazine derivatives. The process can be optimized using various techniques, including microwave-assisted synthesis, which has shown to enhance yield and reduce reaction time significantly.

Antimicrobial Activity

Hydrazones derived from 4-hydroxybenzaldehyde have been evaluated for their antimicrobial properties against various bacterial and fungal strains. In a study involving several synthesized hydrazones:

- Compounds 7c, 7e, and 7g exhibited weak antibacterial activity against Bacillus subtilis and Escherichia coli at concentrations of 200 µg/mL.

- The presence of electron-donating groups on the aldehyde moiety enhanced antibacterial activity slightly .

Table 1: Antimicrobial Activity of Selected Hydrazones

| Compound | Activity Against Bacillus subtilis | Activity Against E. coli | Concentration (µg/mL) |

|---|---|---|---|

| 7c | Weak | Weak | 200 |

| 7e | Weak | Weak | 200 |

| 7g | Weak | Weak | 200 |

Anticancer Activity

Research has also indicated that certain derivatives of 4-hydroxybenzaldehyde show promising anticancer activity. For instance:

- A derivative showed significant cytotoxic effects against the NIH3T3 cell line with an IC50 value of approximately 0.632 mM .

- Other studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects superior to established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| II | NIH3T3 | 0.632 | Cytotoxicity |

| V | HCT116 | <3.1 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is closely linked to their structural features. Key factors influencing their efficacy include:

- Substituents on the Benzene Ring : Electron-donating groups tend to enhance antibacterial activity.

- Presence of Heterocycles : Compounds containing thiazole rings have shown increased potency against various pathogens and cancer cell lines .

- Chelation Properties : Some hydrazones exhibit strong iron-chelating abilities that contribute to their antimalarial activities by inhibiting heme polymerization in malaria parasites .

Case Studies

Several case studies highlight the effectiveness of hydrazones derived from 4-hydroxybenzaldehyde:

- Antimalarial Activity : A series of benzothiazole hydrazones were synthesized and evaluated for their antimalarial properties in vitro and in vivo, showing significant suppression of parasite growth in murine models .

- Antioxidant Properties : Certain derivatives demonstrated potent antioxidant activities, which may contribute to their protective effects against oxidative stress in various biological systems .

Propiedades

IUPAC Name |

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propan-2-yl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8(2)11-12(18)15-13(19-11)16-14-7-9-3-5-10(17)6-4-9/h3-8,11,17H,1-2H3,(H,15,16,18)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCLEORJIOEWAW-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.